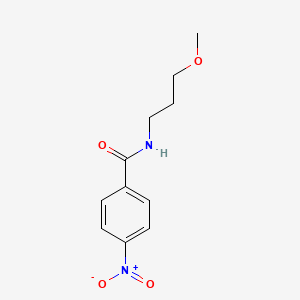

N-(3-methoxypropyl)-4-nitrobenzamide

Description

N-(3-Methoxypropyl)-4-nitrobenzamide (CAS: 285987-12-4) is a nitro-substituted benzamide derivative characterized by a 3-methoxypropylamine moiety linked via an amide bond to a 4-nitrobenzoyl group. This compound is cataloged as a nitro compound with 95% purity, indicating its relevance in synthetic and pharmacological research .

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-8-2-7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGTTCZMUGTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of N-(3-methoxypropyl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 4-amino-N-(3-methoxypropyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and 3-methoxypropylamine.

Applications De Recherche Scientifique

N-(3-methoxypropyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical structural and synthetic differences between N-(3-methoxypropyl)-4-nitrobenzamide and related benzamide derivatives:

Physicochemical and Electronic Properties

- Substituent Effects: Methoxypropyl vs. Nitro Group Stability: Fragmentation pathways in MS (e.g., NO• radical loss in ) highlight the nitro group’s lability, a trait shared across nitrobenzamides. The methoxypropyl chain’s stability under ESI-MS conditions remains unexplored but could differ from chlorophenethyl derivatives due to reduced steric hindrance.

Activité Biologique

N-(3-methoxypropyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitro group on the benzene ring and the methoxypropyl substituent on the nitrogen atom of the amide group contribute to its reactivity and pharmacological properties. This article explores the biological activity of N-(3-methoxypropyl)-4-nitrobenzamide, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(3-methoxypropyl)-4-nitrobenzamide can be represented as follows:

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 232.27 g/mol

The compound features a nitro group (-NO₂) at the para position relative to the amide group, which is crucial for its biological activity.

The biological activity of N-(3-methoxypropyl)-4-nitrobenzamide is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that derivatives of nitrobenzamides can exhibit anticancer activities by targeting cancer cell proliferation mechanisms.

Antimicrobial Activity

Research has demonstrated that nitrobenzamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

N-(3-methoxypropyl)-4-nitrobenzamide and its analogs have shown promise in preclinical studies targeting various cancer types. A notable case study involved testing derivatives against breast cancer cell lines, where compounds with similar structures demonstrated cytotoxic effects through apoptosis induction .

Case Studies

- Antitumor Activity : A study evaluated the efficacy of N-(3-methoxypropyl)-4-nitrobenzamide in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency .

- Antimicrobial Screening : In another study, N-(3-methoxypropyl)-4-nitrobenzamide was tested against a panel of bacterial strains. Results showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of N-(3-methoxypropyl)-4-nitrobenzamide, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| N-(3-methoxypropyl)-4-nitrobenzamide | Anticancer, Antimicrobial | 15 | 8 |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Anticancer | 20 | 10 |

| N-(2-methylphenyl)-4-nitrobenzamide | Antimicrobial | 25 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.